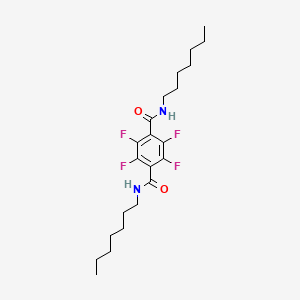![molecular formula C19H15ClN2O3S2 B15016075 methyl 4-[(Z)-(3-{[(4-chlorophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B15016075.png)
methyl 4-[(Z)-(3-{[(4-chlorophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(Z)-(3-{[(4-chlorophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
The synthesis of methyl 4-[(Z)-(3-{[(4-chlorophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thiazolidine ring: This step involves the reaction of a chlorophenylamine with a thioamide under acidic conditions to form the thiazolidine ring.
Introduction of the benzoate ester: The thiazolidine intermediate is then reacted with methyl 4-formylbenzoate in the presence of a base to introduce the benzoate ester group.
Final condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Methyl 4-[(Z)-(3-{[(4-chlorophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Methyl 4-[(Z)-(3-{[(4-chlorophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of methyl 4-[(Z)-(3-{[(4-chlorophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The presence of the thiazolidine ring and the chlorophenyl group contributes to its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Methyl 4-[(Z)-(3-{[(4-chlorophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate can be compared with other similar compounds, such as:
Thiazolidinones: These compounds share the thiazolidine ring structure and exhibit similar biological activities, but differ in their substituents and overall chemical properties.
Benzothiazoles: These compounds contain a benzene ring fused to a thiazole ring and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Thiazoles: Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, and they exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H15ClN2O3S2 |
|---|---|
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
methyl 4-[(Z)-[3-[(4-chloroanilino)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C19H15ClN2O3S2/c1-25-18(24)13-4-2-12(3-5-13)10-16-17(23)22(19(26)27-16)11-21-15-8-6-14(20)7-9-15/h2-10,21H,11H2,1H3/b16-10- |
Clé InChI |
CJDISEWFSJSINZ-YBEGLDIGSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)Cl |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B15015994.png)
![N-{(Z)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-3,4-dimethylaniline](/img/structure/B15016001.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B15016011.png)

![1,5-dimethyl-4-{[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15016019.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B15016024.png)
![(3E)-N-(2,4-dimethoxyphenyl)-3-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15016040.png)
![N'-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide](/img/structure/B15016043.png)
![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15016056.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]imino}methyl]-4-chlorophenol](/img/structure/B15016062.png)
![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-2-carbohydrazide](/img/structure/B15016068.png)
![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15016069.png)
![3-[2-(3,5-dinitro-1H-pyrazol-4-yl)hydrazinylidene]pentane-2,4-dione](/img/structure/B15016070.png)
![(5E)-5-(2,4-dichlorobenzylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15016077.png)
